

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)quinoxaline

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Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)quinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(5-Bromothiophen-2-yl)quinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and potential applications, with a focus on providing practical information for researchers in the field.

Chemical Identity and Properties

CAS Number: 175135-75-8[1]

Synonym: 2-(5-bromo-2-thienyl)quinoxaline[1]

Property	Value	Source
Molecular Formula	C12H7BrN2S	Calculated
Molecular Weight	291.17 g/mol	Calculated
Appearance	Not specified in literature	-
Solubility	Not specified in literature	-
Melting Point	Not specified in literature	-

Suppliers

2-(5-Bromothiophen-2-yl)quinoxaline (CAS 175135-75-8) is available from various chemical suppliers. Researchers can source this compound from the following vendors:

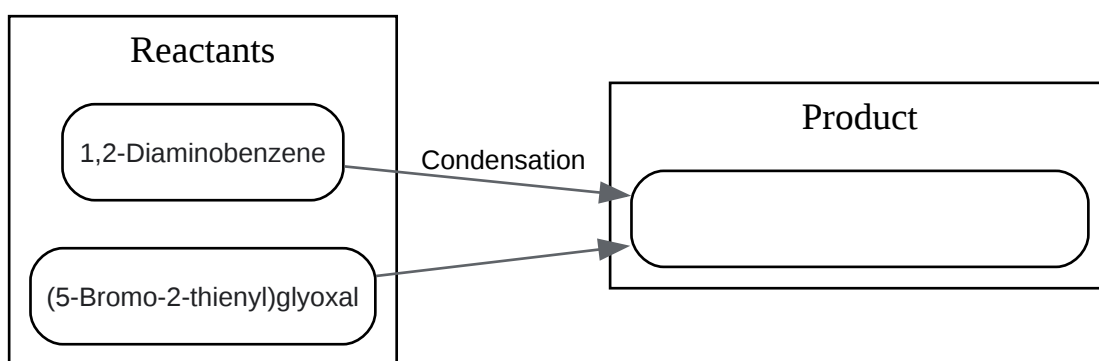
- LookChem: Provides basic information and access to suppliers.[1]
- Guidechem: A platform to connect with global manufacturers and suppliers.[2]
- Suzhou Health Chemicals Co., Ltd.: A supplier specializing in specialty and fine chemicals.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(5-Bromothiophen-2-yl)quinoxaline** is not readily available in the public domain, a general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6][7] Based on this, a plausible synthetic route is proposed below.

Proposed Synthetic Pathway:

The synthesis of **2-(5-Bromothiophen-2-yl)quinoxaline** would likely involve the condensation reaction between 1,2-diaminobenzene (o-phenylenediamine) and (5-bromo-2-thienyl)glyoxal.



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Figure 1. Proposed synthesis of **2-(5-Bromothiophen-2-yl)quinoxaline**.

General Experimental Protocol for Quinoxaline Synthesis:

The following is a general procedure adapted from known methods for quinoxaline synthesis. [5] Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for this specific compound.

Materials:

- 1,2-diaminobenzene
- (5-bromo-2-thienyl)glyoxal (This precursor may need to be synthesized separately)
- Ethanol or acetic acid (as solvent)
- Optional: A catalytic amount of acid (e.g., acetic acid)

Procedure:

- Dissolve equimolar amounts of 1,2-diaminobenzene and (5-bromo-2-thienyl)glyoxal in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
- If desired, add a catalytic amount of a suitable acid.
- The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Upstream Products for Synthesis:

Commercially available starting materials that could be used in the synthesis of **2-(5-Bromothiophen-2-yl)quinoxaline** include:

- 2-chloroquinoxaline (CAS: 1448-87-9)[1]

- 2-(thiophen-2-yl)quinoxaline (CAS: 40353-41-1)[1]
- 2-(2-bromoacetyl)-5-bromothiophene (CAS: 10531-44-9)[1]
- 1,2-diamino-benzene (CAS: 95-54-5)[1]

Potential Applications and Biological Activity

While specific studies on the biological activity of **2-(5-Bromothiophen-2-yl)quinoxaline** are limited in publicly available literature, the quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities. Quinoxaline derivatives have been extensively investigated and have shown potential as:

- Anticancer Agents: Many quinoxaline derivatives exhibit significant antitumor activity.[8][9][10]
- Antimicrobial Agents: The quinoxaline core is present in various antibacterial and antifungal compounds.[7][11]
- Anti-inflammatory Agents: Certain quinoxaline derivatives have demonstrated anti-inflammatory properties.[11]
- Antiviral Agents: The antiviral potential of quinoxalines has also been explored.[7]

The presence of the bromothiophene moiety may modulate the biological activity and pharmacokinetic properties of the quinoxaline core. Further research is needed to elucidate the specific biological profile of **2-(5-Bromothiophen-2-yl)quinoxaline**.

Characterization Data

Detailed, publicly available spectral data (NMR, MS) for **2-(5-Bromothiophen-2-yl)quinoxaline** is scarce. For researchers synthesizing this compound, the following characterization techniques would be essential for structural confirmation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial to confirm the arrangement of protons and carbons in the molecule.

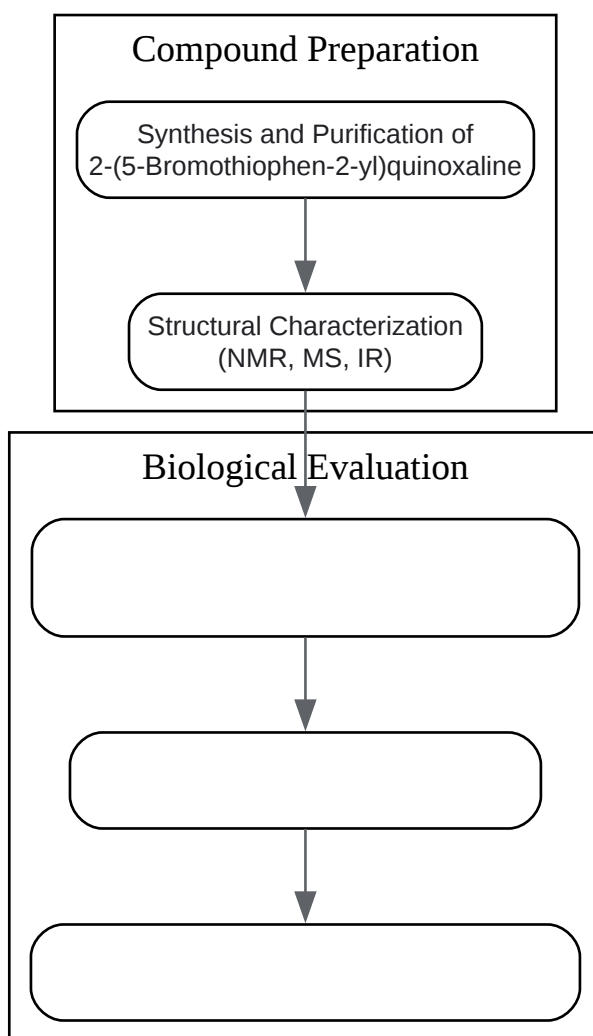
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of **2-(5-Bromothiophen-2-yl)quinoxaline** in any particular signaling pathway or established experimental workflow. Given the known activities of quinoxaline derivatives as kinase inhibitors and their interaction with DNA, future research could explore the effects of this compound on cancer-related signaling pathways, such as those involving receptor tyrosine kinases or cell cycle regulation.

Hypothetical Experimental Workflow for Biological Screening:

For researchers interested in evaluating the biological activity of this compound, a general workflow is proposed.



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Figure 2. A general workflow for the biological evaluation of the title compound.

This guide serves as a starting point for researchers and professionals interested in **2-(5-Bromothiophen-2-yl)quinoxaline**. While specific experimental data for this compound is limited, the information provided on its identity, potential suppliers, and the broader context of quinoxaline chemistry offers a solid foundation for future research and development endeavors.

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